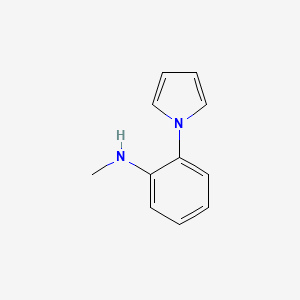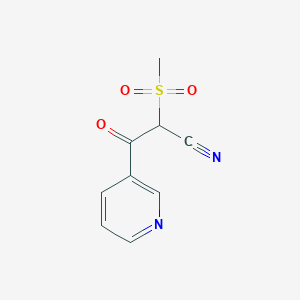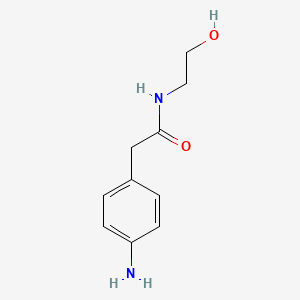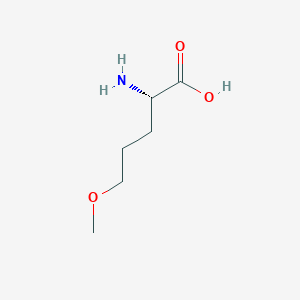
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative of triazole
Preparation Methods
The synthesis of 1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline as the starting material.
Diazotization: The aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Azide Formation: The diazonium salt is then treated with sodium azide to form the corresponding azide.
Cyclization: The azide undergoes a cyclization reaction to form the 1,2,3-triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. The halogenated phenyl ring and triazole moiety are known to enhance biological activity.
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules and probes used in chemical biology research.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact molecular pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole can be compared with other halogenated triazoles, such as:
1-(4-Bromo-3-fluorophenyl)-1H-1,2,3-triazole: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Chloro-3-iodophenyl)-1H-1,2,3-triazole: Contains iodine instead of bromine.
1-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazole: Methyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms or substituents present.
Properties
Molecular Formula |
C8H5BrClN3 |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
1-(4-bromo-3-chlorophenyl)triazole |
InChI |
InChI=1S/C8H5BrClN3/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H |
InChI Key |
ANIUSTRDTXHEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)


![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)

